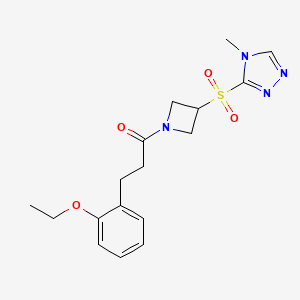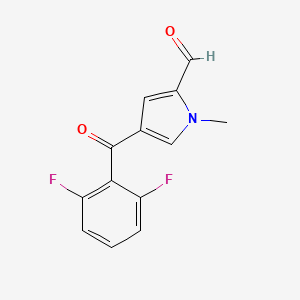
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a benzylideneamino group attached to the phenyl ring, which is conjugated with the quinoxalin-2(1H)-one core. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Aplicaciones Científicas De Investigación
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of quinoxaline derivatives can vary depending on their structure and the specific biological target. For example, some quinoxaline derivatives have been designed and synthesized as modified VEGFR-2 inhibitors . Docking studies revealed that these synthesized compounds have good binding patterns against the prospective molecular target; VEGFR-2 .
Direcciones Futuras
The future of research in quinoxaline derivatives is promising, with potential applications in various fields such as medicine, materials science, and more . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is an active area of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinoxaline core. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Lacks the benzylideneamino group.
3-(2-Aminophenyl)quinoxalin-2(1H)-one: A reduced form of the target compound.
Uniqueness
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug discovery and development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one involves the condensation of 2-aminobenzophenone with benzaldehyde to form (E)-2-(benzylideneamino)benzophenone, which is then reacted with 2-nitrobenzaldehyde to form (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add a solution of benzaldehyde in ethanol dropwise with stirring. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-2-(benzylideneamino)benzophenone.", "Step 3: Dissolve (E)-2-(benzylideneamino)benzophenone and 2-nitrobenzaldehyde in ethanol and add a solution of sodium hydroxide in water dropwise with stirring. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one." ] } | |
Número CAS |
900135-26-4 |
Fórmula molecular |
C21H15N3O |
Peso molecular |
325.371 |
Nombre IUPAC |
3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25) |
Clave InChI |
UHVNWFUAPZCIJN-HYARGMPZSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)
![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)



![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)





